4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol is an organic compound that belongs to the class of piperidines This compound is characterized by a piperidine ring substituted with an aminoethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethylpiperidin-4-one with ethylenediamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand for receptors or enzymes, modulating their activity. For example, it may bind to trace amine-associated receptors (TAARs), influencing neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide: This compound shares a similar piperidine core but differs in its substitution pattern.
2-Aminothiazole: Although structurally different, it shares similar biological activities and applications.
Uniqueness
4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H20N2O |
---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-(2-aminoethyl)-1,3-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-8-7-11(2)6-4-9(8,12)3-5-10/h8,12H,3-7,10H2,1-2H3 |
InChI Key |
XHVBJBGPLDNFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1(CCN)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.